molecular formula C9H24N2O3Si B3050323 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- CAS No. 25147-91-5

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)-

Cat. No.: B3050323
CAS No.: 25147-91-5
M. Wt: 236.38 g/mol
InChI Key: GPYDVGGHRWMVQP-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- is a diaminosilane compound characterized by the presence of a propyl spacer between two amino groups and a trimethoxysilyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- can be synthesized through a reaction involving 1,3-propanediamine and 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a suitable solvent, such as toluene, and a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the trimethoxysilyl group.

Industrial Production Methods

In industrial settings, the synthesis of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Hydrolysis: Silanol derivatives.

    Condensation: Polymeric siloxanes.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.

    Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.

    Industry: Utilized in the production of coatings, sealants, and adhesives due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into. The amino groups can also interact with various molecular targets, facilitating the functionalization of surfaces and biomolecules.

Comparison with Similar Compounds

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- can be compared with other similar compounds, such as:

    N-(3-(trimethoxysilyl)propyl)ethylenediamine: This compound has an ethylene spacer instead of a propyl spacer, which affects its reactivity and the properties of the materials it forms.

    [3-(N,N-Dimethylamino)propyl]trimethoxysilane: This compound has a dimethylamino group instead of a primary amino group, influencing its nucleophilicity and the types of reactions it undergoes.

The unique propyl spacer in 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- provides distinct advantages in terms of flexibility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

N'-(3-trimethoxysilylpropyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N2O3Si/c1-12-15(13-2,14-3)9-5-8-11-7-4-6-10/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYDVGGHRWMVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCCCN)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179823
Record name 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25147-91-5
Record name 3-[(3-Aminopropyl)amino]propyl trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25147-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025147915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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